molecular formula C14H16N2O2S2 B5600545 N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B5600545
M. Wt: 308.4 g/mol
InChI Key: MKFQFLQDFGMZMS-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a chemical compound with a complex structure that includes a cyclopropyl group, an ethoxy group, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The ethoxy group is introduced through an etherification reaction, and the cyclopropyl group is added via a cyclopropanation reaction. The final step involves the formation of the acetamide linkage through an amidation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This may involve continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:

    N-cyclopropyl-2-[(6-methoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical properties and reactivity.

    N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propionamide: This compound has a propionamide group instead of an acetamide group, which may influence its biological activity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

IUPAC Name

N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-2-18-10-5-6-11-12(7-10)20-14(16-11)19-8-13(17)15-9-3-4-9/h5-7,9H,2-4,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFQFLQDFGMZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401323702
Record name N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718050
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

351505-08-3
Record name N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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